molecular formula C17H34ClNO4 B10795786 Decanoyl-L-carnitine (chloride)

Decanoyl-L-carnitine (chloride)

Cat. No.: B10795786
M. Wt: 351.9 g/mol
InChI Key: KETNUEKCBCWXCU-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decanoyl-L-carnitine (chloride) is an ester derivative of L-carnitine, a naturally occurring compound involved in the transport of fatty acids into the mitochondria for β-oxidation. This compound is known for its role in increasing the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acids in rat hepatocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Decanoyl-L-carnitine (chloride) can be synthesized through esterification of L-carnitine with decanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Decanoyl-L-carnitine (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Decanoyl-L-carnitine (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Azides and thioesters.

Scientific Research Applications

Decanoyl-L-carnitine (chloride) has a wide range of applications in scientific research:

Mechanism of Action

Decanoyl-L-carnitine (chloride) functions by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. It acts as a carrier molecule, binding to fatty acids and transporting them across the mitochondrial membrane. This process is crucial for energy production, especially in tissues with high energy demands such as the heart and skeletal muscles .

Comparison with Similar Compounds

Similar Compounds

    Octanoyl-L-carnitine: Another ester derivative of L-carnitine with a shorter acyl chain.

    Lauroyl-L-carnitine: An ester derivative with a longer acyl chain compared to Decanoyl-L-carnitine.

    Hexanoyl-L-carnitine: A derivative with an even shorter acyl chain.

Uniqueness

Decanoyl-L-carnitine (chloride) is unique due to its specific acyl chain length, which influences its solubility, transport efficiency, and metabolic effects. Its ability to increase the formation of specific fatty acid intermediates and its role in mitochondrial function make it distinct from other similar compounds .

Properties

Molecular Formula

C17H34ClNO4

Molecular Weight

351.9 g/mol

IUPAC Name

[(2R)-3-carboxy-2-decanoyloxypropyl]-trimethylazanium;chloride

InChI

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1

InChI Key

KETNUEKCBCWXCU-XFULWGLBSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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